Cas no 2138264-13-6 (2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline)

2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline 化学的及び物理的性質
名前と識別子
-
- EN300-801865
- 2138264-13-6
- 2-(butan-2-yl)-3-hydrazinyl-8-methoxyquinoline
- 2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline
-
- インチ: 1S/C14H19N3O/c1-4-9(2)13-11(17-15)8-10-6-5-7-12(18-3)14(10)16-13/h5-9,17H,4,15H2,1-3H3
- InChIKey: WQBHKGNTAPRHMT-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2C=C(C(C(C)CC)=NC=21)NN
計算された属性
- 精确分子量: 245.152812238g/mol
- 同位素质量: 245.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 60.2Ų
2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-801865-0.1g |
2-(butan-2-yl)-3-hydrazinyl-8-methoxyquinoline |
2138264-13-6 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
Enamine | EN300-801865-0.5g |
2-(butan-2-yl)-3-hydrazinyl-8-methoxyquinoline |
2138264-13-6 | 95.0% | 0.5g |
$809.0 | 2025-02-21 | |
Enamine | EN300-801865-10.0g |
2-(butan-2-yl)-3-hydrazinyl-8-methoxyquinoline |
2138264-13-6 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 | |
Enamine | EN300-801865-0.25g |
2-(butan-2-yl)-3-hydrazinyl-8-methoxyquinoline |
2138264-13-6 | 95.0% | 0.25g |
$774.0 | 2025-02-21 | |
Enamine | EN300-801865-2.5g |
2-(butan-2-yl)-3-hydrazinyl-8-methoxyquinoline |
2138264-13-6 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
Enamine | EN300-801865-0.05g |
2-(butan-2-yl)-3-hydrazinyl-8-methoxyquinoline |
2138264-13-6 | 95.0% | 0.05g |
$707.0 | 2025-02-21 | |
Enamine | EN300-801865-1.0g |
2-(butan-2-yl)-3-hydrazinyl-8-methoxyquinoline |
2138264-13-6 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
Enamine | EN300-801865-5.0g |
2-(butan-2-yl)-3-hydrazinyl-8-methoxyquinoline |
2138264-13-6 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 |
2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline 関連文献
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinolineに関する追加情報
Introduction to 2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline (CAS No. 2138264-13-6)
2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline, identified by the CAS number 2138264-13-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a quinoline core modified with a butyl group at the 2-position, a hydrazinyl group at the 3-position, and a methoxy group at the 8-position, exhibits unique structural and functional properties that make it a promising candidate for further investigation in drug discovery and therapeutic applications.
The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of various substituents into the quinoline ring can modulate its pharmacokinetic and pharmacodynamic profiles, enhancing its efficacy and reducing potential side effects. In particular, the hydrazinyl moiety is known to interact with biological targets in diverse ways, often leading to potent inhibitory effects on enzymes and receptors involved in disease pathways.
The butan-2-yl side chain at the 2-position of the quinoline ring contributes to the compound's solubility and bioavailability, which are critical factors in drug development. Additionally, the methoxy group at the 8-position can influence electronic properties and metabolic stability, further tailoring the compound's interaction with biological systems. These structural features collectively contribute to the compound's potential as a lead molecule for therapeutic intervention.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies suggest that 2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline may interact with enzymes or receptors involved in cancer progression, inflammation, or infectious diseases. For instance, preliminary computational studies indicate that this compound could bind to specific pockets on target proteins, inhibiting their activity and thereby disrupting pathological pathways.
In vitro experiments have begun to explore the pharmacological potential of this molecule. Early findings suggest that it may exhibit inhibitory effects on certain kinases or transcription factors associated with cancer cell proliferation. Furthermore, its interaction with bacterial enzymes has been investigated as a possible mechanism for combating antibiotic-resistant strains. These preliminary results are encouraging and warrant further investigation into its therapeutic applications.
The synthesis of 2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline presents an interesting challenge due to the complexity of its structure. Multi-step synthetic routes involving functional group transformations such as alkylation, hydrazination, and methylation are required to construct the desired molecule. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in downstream biological assays.
The pharmacokinetic profile of 2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline is another critical aspect that needs thorough evaluation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully assessed to determine its suitability for clinical development. Preclinical studies are essential to understand how the body processes this compound and to identify any potential adverse effects.
One of the most exciting prospects for 2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline lies in its potential application as an antitumor agent. Quinoline derivatives have shown promise in targeting various types of cancer by inhibiting key signaling pathways involved in cell growth and survival. The unique combination of substituents in this compound may enhance its ability to selectively target cancer cells while minimizing harm to healthy tissues.
Additionally, research into its antimicrobial properties is ongoing. With rising concerns about antibiotic resistance, novel compounds like 2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline could provide alternative treatments for bacterial infections that are difficult to manage with existing antibiotics. Studies have begun to explore how this molecule interacts with bacterial cell walls or metabolic pathways, potentially leading to new strategies for combating resistant strains.
The development of 2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline also highlights the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. By integrating knowledge from multiple fields, researchers can design more effective drugs that address complex diseases from multiple angles. This compound serves as a prime example of how structural modifications can lead to novel therapeutic agents with tailored biological activities.
In conclusion,2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline (CAS No. 2138264-13-6) represents a promising area of research in pharmaceutical chemistry. Its unique structure and predicted biological activities make it a valuable candidate for further investigation into cancer therapy, antimicrobial treatments, and other therapeutic applications. As research progresses,this compound has the potential to contribute significantly to advancements in medicine and healthcare.
2138264-13-6 (2-(Butan-2-yl)-3-hydrazinyl-8-methoxyquinoline) Related Products
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)




